molecular formula C15H10Cl2N2O2S B3037244 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol CAS No. 477846-53-0

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol

Cat. No.: B3037244
CAS No.: 477846-53-0
M. Wt: 353.2 g/mol
InChI Key: XINIVONEXZCGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents such as acetone and the presence of anhydrous potassium carbonate as a base. The reaction mixture is usually refluxed for several hours to ensure complete cyclization and formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism by which 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to interact with cellular proteins and DNA also contributes to its broad-spectrum biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A basic oxadiazole structure without the dichlorobenzyl and thiol groups.

    2,4-Dichlorobenzyl derivatives: Compounds containing the dichlorobenzyl group but lacking the oxadiazole ring.

    Thiol-containing heterocycles: Compounds with thiol groups attached to different heterocyclic structures.

Uniqueness

5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol stands out due to the combination of its oxadiazole ring, dichlorobenzyl group, and thiol group. This unique structure imparts a range of chemical reactivity and biological activity that is not commonly found in other similar compounds.

Properties

IUPAC Name

5-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-5-4-10(13(17)7-11)8-20-12-3-1-2-9(6-12)14-18-19-15(22)21-14/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIVONEXZCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.